molecular formula C9H19Cl2N2O5PS2 B1193098 Mafosfamide CAS No. 88859-04-5

Mafosfamide

Cat. No.: B1193098
CAS No.: 88859-04-5
M. Wt: 401.3 g/mol
InChI Key: PBUUPFTVAPUWDE-UGZDLDLSSA-N
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Description

Mafosfamide is an oxazaphosphorine alkylating agent, structurally similar to cyclophosphamide. It is primarily investigated for its potential as a chemotherapeutic agent. Unlike cyclophosphamide, this compound does not require hepatic activation to generate its active metabolite, making it potentially useful for intrathecal treatment of neoplastic meningitis .

Chemical Reactions Analysis

Mafosfamide undergoes several types of chemical reactions, primarily involving alkylation. The compound alkylates DNA, forming DNA cross-links and inhibiting DNA synthesis . Common reagents used in these reactions include dimethyl sulfoxide (DMSO) and other solvents. The major products formed from these reactions are phosphoramide mustard and acrolein .

Mechanism of Action

Mafosfamide exerts its effects through its reactive alkylating agents, phosphoramide mustard and acrolein . These metabolites interact with DNA, forming cross-links that inhibit DNA synthesis and lead to cell death. The compound is metabolized by cytochrome P450 into 4-hydroxycyclophosphamide, which is then converted into aldophosphamide. Aldophosphamide yields the cytotoxic metabolites phosphoramide mustard and acrolein .

Properties

CAS No.

88859-04-5

Molecular Formula

C9H19Cl2N2O5PS2

Molecular Weight

401.3 g/mol

IUPAC Name

2-[[(2S,4S)-2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-yl]sulfanyl]ethanesulfonic acid

InChI

InChI=1S/C9H19Cl2N2O5PS2/c10-2-4-13(5-3-11)19(14)12-9(1-6-18-19)20-7-8-21(15,16)17/h9H,1-8H2,(H,12,14)(H,15,16,17)/t9-,19-/m0/s1

InChI Key

PBUUPFTVAPUWDE-UGZDLDLSSA-N

SMILES

C1COP(=O)(NC1SCCS(=O)(=O)O)N(CCCl)CCCl

Isomeric SMILES

C1CO[P@@](=O)(N[C@H]1SCCS(=O)(=O)O)N(CCCl)CCCl

Canonical SMILES

C1COP(=O)(NC1SCCS(=O)(=O)O)N(CCCl)CCCl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Z-7557;  Z7557;  Z 7557;  Mafosfamide

Origin of Product

United States

Synthesis routes and methods

Procedure details

0.8 g (3.0 mmol) of 4-hydroxycyclophosphamide in 3 ml of water were mixed with 420 mg (3.0 mmol) of 2-mercaptoethanesulphonic acid, with ice water cooling. After 1 hour, the mixture was concentrated under high vacuum and was crystallised.
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
420 mg
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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